molecular formula C11H11BrO3S B12661057 4-(2-Bromoacetyl)-3-(methylthio)phenyl acetate CAS No. 66264-75-3

4-(2-Bromoacetyl)-3-(methylthio)phenyl acetate

Cat. No.: B12661057
CAS No.: 66264-75-3
M. Wt: 303.17 g/mol
InChI Key: WXGUAWDYFDYWSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Bromoacetyl)-3-(methylthio)phenyl acetate is an organic compound with a complex structure that includes a bromoacetyl group, a methylthio group, and a phenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromoacetyl)-3-(methylthio)phenyl acetate typically involves the bromination of an acetyl group followed by the introduction of a methylthio group. The reaction conditions often require the use of solvents such as dichloromethane or chloroform, and catalysts like triethylamine to facilitate the reaction. The process may also involve steps like esterification to introduce the acetate group.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoacetyl)-3-(methylthio)phenyl acetate undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the methylthio group to a sulfoxide or sulfone.

    Reduction: The bromoacetyl group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like ammonia or thiourea can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Amines or thiols.

Scientific Research Applications

4-(2-Bromoacetyl)-3-(methylthio)phenyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Bromoacetyl)-3-(methylthio)phenyl acetate involves its interaction with specific molecular targets. The bromoacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modification of the target molecule, affecting its function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Bromoacetyl)benzonitrile
  • 4-(2-Bromoacetyl)-6-methoxy-2-phenylquinoline hydrobromide
  • N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylbenzamide

Properties

CAS No.

66264-75-3

Molecular Formula

C11H11BrO3S

Molecular Weight

303.17 g/mol

IUPAC Name

[4-(2-bromoacetyl)-3-methylsulfanylphenyl] acetate

InChI

InChI=1S/C11H11BrO3S/c1-7(13)15-8-3-4-9(10(14)6-12)11(5-8)16-2/h3-5H,6H2,1-2H3

InChI Key

WXGUAWDYFDYWSE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)C(=O)CBr)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.